molecular formula C17H12N4OS B3025778 2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide

2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide

Cat. No.: B3025778
M. Wt: 320.4 g/mol
InChI Key: UEEFPIJXJHRAGV-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CAY10777 involves the reaction of benzothiazolecarboxylic acid with indole-3-carboxaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to achieve a high purity level of ≥98% .

Chemical Reactions Analysis

CAY10777 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CAY10777 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Comparison with Similar Compounds

CAY10777 can be compared with other antiproliferative agents such as:

    CAY10566: Another antiproliferative agent with a different chemical structure but similar biological activity.

    CAY10603: Known for its ability to inhibit cell proliferation in various cancer cell lines.

What sets CAY10777 apart is its specific structure, which includes both benzothiazole and indole moieties, contributing to its unique antiproliferative properties .

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(17-20-14-7-3-4-8-15(14)23-17)21-19-10-11-9-18-13-6-2-1-5-12(11)13/h1-10,18H,(H,21,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFPIJXJHRAGV-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide
Reactant of Route 2
Reactant of Route 2
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide
Reactant of Route 3
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide
Reactant of Route 4
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide
Reactant of Route 5
Reactant of Route 5
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide
Reactant of Route 6
Reactant of Route 6
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide

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